molecular formula C6H7N3O4 B068615 (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-13-8

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No. B068615
CAS RN: 187235-13-8
M. Wt: 185.14 g/mol
InChI Key: HMFPMGBWSFUHEN-SCSAIBSYSA-N
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Description

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, also known as NIOT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NIOT belongs to the class of imidazo[2,1-b][1,3]oxazine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

  • Antitubercular Nitroimidazoles : The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, similar in structure to the (R)-enantiomer, have shown promising antitubercular properties, particularly against Mycobacterium tuberculosis. Modifications to these compounds, such as acylating the amino series or oxidizing the thioether, can significantly impact their potency (Kim et al., 2009).

  • Linker and Lipophilic Tail Exploration : Structural variations, especially in the linker and lipophilic tail of these compounds, have been explored to improve their antitubercular activity. Some derivatives demonstrated a 10-fold improvement in activity over the parent molecule (Cherian et al., 2011).

  • Visceral Leishmaniasis Treatment : The compound's efficacy in treating visceral leishmaniasis has been investigated. The (R)-enantiomers with certain side chains showed promising activity in animal models. However, issues with hERG inhibition were noted, leading to further structural modifications (Thompson et al., 2018).

  • Biphenyl Analogues for Tuberculosis : Biphenyl analogues of PA-824, a related tuberculosis drug, were studied for their antitubercular activity. Compounds with specific substitutions showed high efficacy in animal models of tuberculosis infection (Palmer et al., 2010).

  • Amide-, Carbamate-, and Urea-Linked Analogues : Investigating analogues where the OCH2 linkage is replaced with amide, carbamate, and urea functionalities showed various effects on solubility, potency, and metabolic stability. Some derivatives displayed improved properties compared to the parent compound (Blaser et al., 2012).

properties

IUPAC Name

(6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436237
Record name (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187235-13-8
Record name (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
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(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
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(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
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(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 5
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Reactant of Route 6
(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

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